N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide
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Overview
Description
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with methylamine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole moiety
Medicine: Explored for its anticancer properties and potential use in drug development for treating various diseases
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-chloropyridine-2-carboxamide: Similar in structure but lacks the thiazole ring.
2-Aminothiazole derivatives: Share the thiazole ring but differ in the substituents attached to the ring
Uniqueness
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to its specific combination of the thiazole ring and pyridine carboxamide moiety.
Properties
CAS No. |
828920-73-6 |
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Molecular Formula |
C10H9ClN4OS |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9ClN4OS/c1-12-9-7(11)14-10(17-9)15-8(16)6-4-2-3-5-13-6/h2-5,12H,1H3,(H,14,15,16) |
InChI Key |
RAMKOGMTFCCVAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(S1)NC(=O)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
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